molecular formula C12H15N3O2S B6501720 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea CAS No. 1396746-68-1

3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea

Cat. No.: B6501720
CAS No.: 1396746-68-1
M. Wt: 265.33 g/mol
InChI Key: BUWBXNUAWYSIRO-UHFFFAOYSA-N
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Description

3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea is a synthetic organic compound that features a unique combination of a pyrrole ring, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling of the Rings: The pyrrole and thiophene rings are then coupled through a series of reactions involving the formation of a urea linkage. This can be achieved by reacting an isocyanate with an amine group present on the pyrrole or thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Halogenated or nitrated derivatives of the thiophene ring

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The combination of pyrrole and thiophene rings can impart interesting electronic properties, making this compound a candidate for use in organic electronics or conductive polymers.

    Biological Studies: The compound can be used as a probe to study the interactions of pyrrole and thiophene derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or hydrophobic interactions. The presence of the hydroxyl group and urea moiety can facilitate binding to biological targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-[2-hydroxy-2-(1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea: Lacks the methyl group on the pyrrole ring.

    3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(furan-2-yl)urea: Contains a furan ring instead of a thiophene ring.

    3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(benzothiophen-2-yl)urea: Contains a benzothiophene ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea lies in its specific combination of functional groups and ring systems, which can result in distinct chemical and biological properties compared to its analogs. The presence of both pyrrole and thiophene rings, along with the hydroxyl and urea functionalities, provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-15-6-2-4-9(15)10(16)8-13-12(17)14-11-5-3-7-18-11/h2-7,10,16H,8H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWBXNUAWYSIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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